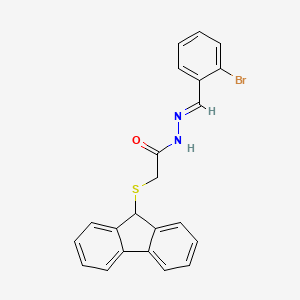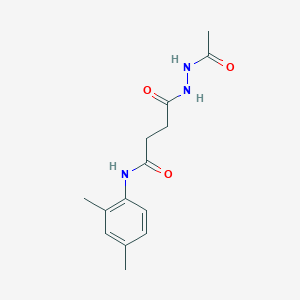![molecular formula C18H26N2O5 B3921477 ethyl N-{[2-(3-methoxybenzyl)-4-morpholinyl]carbonyl}-beta-alaninate](/img/structure/B3921477.png)
ethyl N-{[2-(3-methoxybenzyl)-4-morpholinyl]carbonyl}-beta-alaninate
Descripción general
Descripción
Ethyl N-{[2-(3-methoxybenzyl)-4-morpholinyl]carbonyl}-beta-alaninate is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is also known as Mocetinostat, which is a histone deacetylase inhibitor (HDACi). HDACi has been reported to have anti-cancer properties, and Mocetinostat is being studied for its potential use in cancer treatment.
Mecanismo De Acción
Mocetinostat inhibits the activity of histone deacetylases, which leads to the accumulation of acetylated histones. Acetylated histones promote gene expression, which can lead to the activation of tumor suppressor genes and the inhibition of oncogenes. Mocetinostat has also been shown to induce cell cycle arrest and apoptosis in cancer cells. The mechanism of action of Mocetinostat is complex and is still being studied.
Biochemical and Physiological Effects:
Mocetinostat has been shown to have biochemical and physiological effects in cancer cells. It has been shown to induce the expression of genes involved in cell cycle arrest and apoptosis. Mocetinostat has also been shown to inhibit the expression of genes involved in cell proliferation and angiogenesis. Mocetinostat has been shown to have minimal toxicity in normal cells, which makes it a promising candidate for cancer treatment.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Mocetinostat has several advantages for lab experiments. It is a potent HDACi that has been optimized for high yields. Mocetinostat has been shown to have minimal toxicity in normal cells, which makes it a promising candidate for cancer treatment. However, there are also limitations to using Mocetinostat in lab experiments. Mocetinostat is a relatively new compound, and its mechanism of action is still being studied. The optimal dosage and treatment regimen for Mocetinostat are still unknown.
Direcciones Futuras
There are several future directions for the study of Mocetinostat. Mocetinostat has shown promising results in preclinical studies, and clinical trials are currently underway to evaluate its safety and efficacy in cancer patients. Mocetinostat is also being studied in combination with other cancer drugs to enhance their effectiveness. The mechanism of action of Mocetinostat is complex, and further studies are needed to fully understand its effects on cancer cells. Mocetinostat may also have potential applications in other diseases, such as neurodegenerative diseases and autoimmune diseases.
Conclusion:
In conclusion, Mocetinostat is a promising compound that has gained significant attention in scientific research due to its potential applications in cancer treatment. The synthesis of Mocetinostat has been optimized to produce high yields of the final product. Mocetinostat has been shown to have anti-cancer properties by inhibiting the activity of histone deacetylases. Mocetinostat has also been shown to have minimal toxicity in normal cells, which makes it a promising candidate for cancer treatment. However, further studies are needed to fully understand the mechanism of action of Mocetinostat and its effects on cancer cells.
Aplicaciones Científicas De Investigación
Mocetinostat has been studied for its potential use in cancer treatment. HDACi has been reported to have anti-cancer properties by inhibiting the activity of histone deacetylases, which are enzymes that regulate gene expression. Mocetinostat has been shown to inhibit the growth of cancer cells in vitro and in vivo. It has been studied in various types of cancer, including breast cancer, lung cancer, and prostate cancer. Mocetinostat has also been studied in combination with other cancer drugs to enhance their effectiveness.
Propiedades
IUPAC Name |
ethyl 3-[[2-[(3-methoxyphenyl)methyl]morpholine-4-carbonyl]amino]propanoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H26N2O5/c1-3-24-17(21)7-8-19-18(22)20-9-10-25-16(13-20)12-14-5-4-6-15(11-14)23-2/h4-6,11,16H,3,7-10,12-13H2,1-2H3,(H,19,22) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WDEMALOAGUOVTO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CCNC(=O)N1CCOC(C1)CC2=CC(=CC=C2)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H26N2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




amino]-2,3-dihydrospiro[indene-1,4'-piperidin]-2-ol](/img/structure/B3921409.png)
![methyl 2-{[5-(2,4,5-trichlorophenyl)-2-furyl]methylene}hydrazinecarboxylate](/img/structure/B3921419.png)
![2-phenylindeno[1,2,3-de]phthalazin-3(2H)-one](/img/structure/B3921424.png)
![3-(3-{1-[2-(1-methyl-2-pyrrolidinyl)ethyl]-1H-pyrazol-3-yl}phenyl)pyridine](/img/structure/B3921425.png)

![N-[5-({2-[4-(acetylamino)-1,2,5-oxadiazol-3-yl]-1H-benzimidazol-1-yl}methyl)-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B3921435.png)

![(2,5-dioxodihydroimidazo[4,5-d]imidazole-1,3,4,6(2H,5H)-tetrayl)tetrakis(methylene) tetraacetate](/img/structure/B3921462.png)
amino]ethanol hydrochloride](/img/structure/B3921465.png)
![5-imino-2-isopropyl-6-(4-{2-[2-(4-methylphenoxy)ethoxy]ethoxy}benzylidene)-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B3921472.png)
![N-{1-[2-(4-methoxyphenyl)ethyl]-5-oxo-3-pyrrolidinyl}-N'-(2-methylphenyl)urea](/img/structure/B3921484.png)
![1-{[3-(2-fluorobenzyl)-1,2,4-oxadiazol-5-yl]methyl}-4-[3-(trifluoromethyl)phenyl]-4-piperidinol](/img/structure/B3921489.png)
